N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its potential to enhance physical performance.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, energy metabolism, and glucose uptake in skeletal muscle and liver. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to reduce inflammation in adipose tissue by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been shown to improve physical performance by increasing endurance and reducing fatigue in animal models. It has been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle, leading to improved endurance capacity. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to increase oxygen uptake and reduce lactate accumulation during exercise, indicating improved aerobic capacity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to activate PPARδ in various tissues, and its potential to improve physical performance in animal models. However, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has some limitations, including its potential to cause cancer in animal models, its unknown long-term effects on human health, and its potential to enhance athletic performance, which raises ethical concerns.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide, including its potential therapeutic applications in various diseases such as diabetes, obesity, and cardiovascular diseases, its effects on mitochondrial function and oxidative stress, its long-term safety and efficacy in humans, and its potential to enhance physical performance in athletes. Moreover, further research is needed to understand the mechanisms underlying the potential carcinogenic effects of N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide and to develop safer and more effective PPARδ agonists for therapeutic use.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide involves several steps, including the condensation of 2-bromo-4-methylpentanoic acid with 2-amino-3-methylbenzoic acid, followed by cyclization with trifluoroacetic anhydride to form the indene ring. The resulting compound is then treated with methylamine to yield N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in adipose tissue. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle and liver.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-14(16)15(2)13-10-9-11-7-4-5-8-12(11)13/h4-5,7-8,13H,3,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBYRHMYOGWAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.